Technical Monograph: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Technical Monograph: 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Privileged Scaffold for Heme-Iron Coordination and CYP Modulation
Executive Summary & Chemical Identity
1-[4-(1H-imidazol-1-yl)phenyl]ethanamine represents a distinct class of "privileged scaffolds" in medicinal chemistry, characterized by the fusion of a heme-coordinating imidazole pharmacophore with a chiral ethylamine tail. This compound acts as a critical intermediate and bioactive probe in the development of inhibitors for cytochrome P450 (CYP) enzymes, specifically targeting Thromboxane Synthase (CYP5A1) and Aromatase (CYP19A1) .
Unlike simple azoles, the addition of the
Chemical Data Table
| Property | Specification |
| IUPAC Name | 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine |
| Common Synonyms | 1-(4-(1H-imidazol-1-yl)phenyl)ethylamine; |
| Precursor CAS | 10041-06-2 (Ketone: 4'-(Imidazol-1-yl)acetophenone) |
| Target Salt CAS | 1421607-30-8 ((1R)-dihydrochloride salt) |
| Molecular Formula | C |
| Molecular Weight | 187.24 g/mol |
| pKa (Predicted) | ~6.9 (Imidazole), ~9.8 (Primary Amine) |
| Solubility | Soluble in MeOH, DMSO, Dilute HCl; Sparingly soluble in water (Free base) |
Synthesis & Manufacturing Strategy
The synthesis of 1-[4-(1H-imidazol-1-yl)phenyl]ethanamine requires a biphasic strategy: first, the construction of the biaryl C-N bond, followed by the stereocontrolled installation of the amine.
2.1 Retrosynthetic Analysis
The most robust route utilizes 4-fluoroacetophenone as the starting material. The electron-withdrawing acetyl group activates the para-fluorine for Nucleophilic Aromatic Substitution (S
2.2 Diagram: Synthetic Pathway
Figure 1: Two-step synthetic pathway from commercially available 4-fluoroacetophenone.
2.3 Detailed Experimental Protocol
Step 1: Synthesis of 4-(1H-imidazol-1-yl)acetophenone
-
Rationale: DMSO is chosen as the solvent to stabilize the polar transition state of the S
Ar reaction. Potassium carbonate acts as the proton scavenger.
-
Charge a round-bottom flask with 4-fluoroacetophenone (1.0 eq) and imidazole (1.2 eq).
-
Add K
CO (2.0 eq) and suspend in DMSO (5 vol). -
Heat to 100-110°C for 12-16 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
Workup: Cool to RT, pour into ice-water (20 vol). The product often precipitates as a white/pale yellow solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Step 2: Reductive Amination (Leuckart-Wallach or Borohydride)
-
Rationale: For lab-scale purity, the borohydride method is preferred over the Leuckart reaction to avoid harsh conditions that might cause tarring.
-
Dissolve the ketone intermediate (1.0 eq) in Methanol .
-
Add Ammonium Acetate (10.0 eq) to ensure a high concentration of ammonia source.
-
Add Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) portion-wise. Note: Perform in a fume hood; HCN gas risk if acidified. -
Stir at RT for 24-48 hours.
-
Quench: Concentrate solvent, add 1N HCl (carefully) to decompose excess hydride, then basify with NaOH to pH > 10.
-
Extraction: Extract with DCM (3x). Dry over Na
SO and concentrate. -
Salt Formation: Dissolve free base in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt.
Pharmacology & Mechanism of Action
This compound is a classic Type II Ligand for heme-containing enzymes. Its biological activity is driven by the geometric constraints of the imidazole ring and the electrostatic potential of the amine.
3.1 Heme Coordination Mechanism
The nitrogen atom at position 3 of the imidazole ring (N3) possesses a lone pair that coordinates directly to the Ferric (Fe
3.2 Selectivity Determinants
While the imidazole provides the "warhead," the 1-phenylethanamine tail dictates selectivity:
-
Thromboxane Synthase (CYP5A1): The para-substitution pattern mimics the geometry of Prostaglandin H2 (the natural substrate).
-
Aromatase (CYP19A1): The phenyl ring mimics the A-ring of the steroid backbone.
3.3 Diagram: Pharmacophore Interaction
Figure 2: Mechanistic interaction map showing the tripartite binding mode: Heme coordination, hydrophobic stacking, and electrostatic anchoring.
Quality Control & Self-Validating Protocols
To ensure experimental integrity (E-E-A-T), the following analytical markers must be verified.
-
NMR Validation:
-
H NMR (DMSO-d
): Look for the diagnostic imidazole protons: singlets/doublets around 7.8, 7.3, and 8.3 ppm. The methine proton of the ethylamine group should appear as a quartet around 4.1 ppm. -
Chiral Purity: If synthesizing the (R)-enantiomer, use Mosher's acid chloride derivatization or Chiral HPLC (Chiralcel OD-H column) to determine enantiomeric excess (ee).
-
H NMR (DMSO-d
-
Mass Spectrometry:
-
Expect an [M+H]
peak at 188.12 m/z . -
Fragmentation often shows loss of NH
(171 m/z) or cleavage of the imidazole.
-
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Specific Risk: Imidazole derivatives can be sensitizers. The free amine is basic and can cause chemical burns.
-
Storage: Hygroscopic as a salt. Store at -20°C under argon/nitrogen.
-
Reagent Safety: NaBH
CN is highly toxic. All workups involving cyanide sources must be performed in a high-efficiency fume hood with bleach quenching traps available.
References
-
Crystal Structure & Synthesis: Halliru Ibrahim, et al. "1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate."[1] Acta Crystallographica Section E, 2012.[1]
-
Thromboxane Inhibition: "4'-(Imidazol-1-yl)acetophenone."[2][3][4] ChemicalBook CAS Database, 2024.
-
Reductive Amination Protocols: "Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex." Chinese Journal of Organic Chemistry, 2013.[5]
-
Commercial Availability & Properties: "1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one Product Specifications." TCI Chemicals, 2024.
-
General Imidazole Synthesis: "Synthesis of Imidazoles." Organic Chemistry Portal, 2024.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4'-(IMIDAZOL-1-YL)ACETOPHENONE | 10041-06-2 [chemicalbook.com]
- 5. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]
